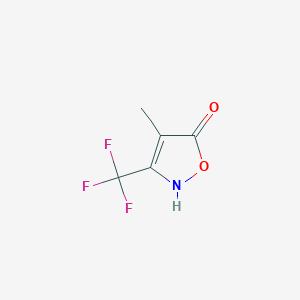

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c1-2-3(5(6,7)8)9-11-4(2)10/h9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQJXZKLOCMFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NOC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270809 | |

| Record name | 4-Methyl-3-(trifluoromethyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110411-53-5 | |

| Record name | 4-Methyl-3-(trifluoromethyl)-5-isoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 Trifluoromethyl Isoxazol 5 Ol and Analogs

Strategic Approaches to Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is the cornerstone of synthesizing 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol. Various strategic approaches have been developed to construct this five-membered heterocycle, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely employed methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. wikipedia.orgresearchgate.net This approach allows for the direct formation of the isoxazole or isoxazoline (B3343090) ring in a single, often highly regioselective, step.

The generation of the nitrile oxide intermediate is a critical step in this methodology. Common precursors include aldoximes, which can be oxidized in situ, or hydroximoyl chlorides, which undergo dehydrohalogenation. nih.govnih.gov For the synthesis of 3-(trifluoromethyl)isoxazole (B8813419) derivatives, trifluoroacetaldehyde (B10831) oxime or its corresponding hydroximoyl chloride serves as the key trifluoromethyl-containing building block. beilstein-journals.org

The subsequent cycloaddition with a suitable alkyne or alkene dipolarophile yields the desired isoxazole or isoxazoline core. For instance, the reaction of a trifluoromethyl-substituted nitrile oxide with a terminal alkyne can produce 3-(trifluoromethyl)-5-substituted isoxazoles. rsc.org Similarly, reaction with an alkene will lead to the corresponding isoxazoline, which can be subsequently oxidized to the isoxazole. nih.gov The synthesis of 4-substituted isoxazoles can be achieved by using appropriately substituted alkynes or alkenes.

A particularly relevant approach for the synthesis of this compound involves the cycloaddition of a trifluoromethyl-substituted nitrile oxide with a β-ketoester or a related active methylene (B1212753) compound. beilstein-journals.orgchemrxiv.org The enol or enolate form of the β-ketoester acts as the dipolarophile, leading directly to a highly substituted isoxazole ring.

| Nitrile Oxide Precursor | Dipolarophile | Product Type | Reference |

| Trifluoroacetaldehyde oxime | Terminal Alkyne | 3-(Trifluoromethyl)-5-substituted isoxazole | beilstein-journals.org |

| Phenylhydroximoyl chloride | β-Ketoester | 3,4,5-Trisubstituted isoxazole | beilstein-journals.orgnih.gov |

| Halogenoximes | CF3-substituted alkenes | 5-(Trifluoromethyl)isoxazoles | nih.gov |

The regiochemical outcome of the 1,3-dipolar cycloaddition is a crucial aspect, determining the substitution pattern of the resulting isoxazole. In the reaction of nitrile oxides with unsymmetrical alkynes or alkenes, two regioisomers can potentially be formed. The regioselectivity is governed by a combination of steric and electronic factors, including the frontier molecular orbital (FMO) interactions between the nitrile oxide and the dipolarophile. nih.gov

For the synthesis of 3-substituted isoxazol-5-ols, the reaction of a nitrile oxide with a β-ketoester generally proceeds with high regioselectivity, leading to the desired isomer. beilstein-journals.orgchemrxiv.org The use of copper catalysts in nitrile oxide cycloadditions with terminal alkynes has been shown to improve regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. nih.govnih.gov However, these conditions are typically not suitable for producing fully substituted isoxazoles.

Stereoselectivity becomes important when the cycloaddition involves a chiral dipolarophile or when new stereocenters are formed. While not directly applicable to the aromatic this compound, the stereochemical control in the synthesis of related isoxazoline intermediates can be critical. chemrxiv.org

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. acs.org For the synthesis of isoxazoles, cascade sequences can involve the in situ generation of the nitrile oxide followed immediately by its cycloaddition.

A notable example is the synthesis of isoxazolin-5-one (B1206914) glucosides through a cascade reaction, highlighting the potential for complex molecule synthesis in a single step. nih.gov Another approach involves a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyl compounds to afford 4-(trifluoromethyl)isoxazoles. organic-chemistry.org This method utilizes CF3SO2Na as the trifluoromethyl source and proceeds through a radical pathway.

Denitrogenative Cyclization Strategies

Denitrogenative cyclization offers an alternative pathway to the isoxazole ring system. A particularly relevant method for the synthesis of trifluoromethylated isoxazoles is the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. rsc.org This reaction proceeds in the presence of a base and allows for the synthesis of a variety of 5-(trifluoromethyl)isoxazole (B40923) derivatives. While this method primarily yields 5-substituted trifluoromethyl isoxazoles, modifications to the starting vinyl azide (B81097) could potentially allow for the introduction of substituents at other positions. The development of denitrogenative cyclizations of triazoles and benzotriazoles also points to the broader applicability of this strategy for heterocycle synthesis. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains essential parts of all starting materials, are highly convergent and efficient synthetic tools. nih.govmdpi.com Several MCRs have been developed for the synthesis of isoxazole derivatives.

Introduction of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of these compounds. This is primarily due to the unique electronic properties the CF3 group imparts, which can modulate the biological activity of the parent molecule. nih.gov

Trifluoromethylation Reagents and Methodologies

A variety of reagents and methods have been developed for the introduction of the trifluoromethyl group into organic molecules. wikipedia.org

One of the most common and versatile reagents is (Trifluoromethyl)trimethylsilane (TMSCF3) , often referred to as the Ruppert-Prakash reagent. nih.gov This reagent, in the presence of a fluoride (B91410) source, acts as a nucleophilic trifluoromethylating agent. wikipedia.org It is widely used for the trifluoromethylation of carbonyl compounds. wikipedia.orgnih.gov

Another approach involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) . This reagent can serve as a source of the trifluoromethyl radical under oxidative conditions. organic-chemistry.org A metal-free, cascade reaction using CF3SO2Na and t-butyl nitrite (B80452) has been developed for the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyl compounds. organic-chemistry.org

Trifluoromethanesulfonyl chloride (TfCl) , in conjunction with a photoredox catalyst, provides a mild and efficient method for trifluoromethylating aromatic and heteroaromatic systems at room temperature. wikipedia.org

Umemoto reagents , which are (trifluoromethyl)dibenzofuranylium salts, can generate a CF3+ cation, facilitating the electrophilic trifluoromethylation of various nucleophiles. nih.gov Similarly, Togni reagents , which are hypervalent iodine compounds, are also effective electrophilic trifluoromethylating agents. nih.gov

| Reagent | Type | Common Application |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | Nucleophilic | Carbonyl compounds |

| Sodium trifluoromethanesulfinate (CF3SO2Na) | Radical | α,β-Unsaturated carbonyls |

| Trifluoromethanesulfonyl chloride (TfCl) | Radical | Aromatic/heteroaromatic systems |

| Umemoto Reagents | Electrophilic | Various nucleophiles |

| Togni Reagents | Electrophilic | Various nucleophiles |

Site-Specific Trifluoromethylation in Isoxazole Scaffolds

Achieving site-specific trifluoromethylation on the isoxazole ring is crucial for controlling the properties of the final compound.

A notable strategy involves the activation of the isoxazole ring. For instance, introducing a nitro group at the 4-position of the isoxazole ring activates the 5-position for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent. nih.gov This was the first reported trifluoromethylation of aromatic isoxazoles. nih.gov Similarly, a triflyl group at the 4-position can also activate the 5-position for trifluoromethylation. nih.gov

Another approach utilizes a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyl compounds with CF3SO2Na and tBuONO to regioselectively synthesize 4-(trifluoromethyl)isoxazoles. organic-chemistry.org Mechanistic studies suggest this transformation proceeds through a radical pathway. organic-chemistry.org

Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a sequential [3+2] cycloaddition followed by silicon-based cross-coupling reactions, allowing for the introduction of various substituents at different positions of the isoxazole ring. illinois.edu

Methods for Incorporating the Methyl Group at C-4

While direct methylation at the C-4 position of a pre-formed isoxazole ring can be challenging, several synthetic strategies allow for the incorporation of a methyl group at this position.

One common method involves starting with a precursor that already contains the C-4 methyl group. For example, the condensation of a β-ketoester bearing a methyl group at the α-position with hydroxylamine (B1172632) will lead to the formation of a 4-methylisoxazol-5-one derivative.

Another strategy is the [3+2] cycloaddition of a nitrile oxide with an alkene that has a methyl substituent at the appropriate position. This approach allows for the construction of the isoxazole ring with the methyl group already in place.

Post-Cyclization Functionalization and Derivatization

Once the 4-methyl-3-(trifluoromethyl)isoxazole (B564447) core is assembled, further modifications can be made through various functionalization and derivatization reactions.

Halogenation Reactions

Halogenation of the isoxazole ring provides valuable intermediates for further transformations, such as cross-coupling reactions.

For example, 5-trifluoromethyl-4-triflyl-2-isoxazolines can be efficiently halogenated at the 4-position using N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination. nih.gov These reactions proceed smoothly to afford the corresponding halogenated products in excellent yields. nih.gov Electrophilic ring-opening halogenation of isoxazoles with reagents like trichloroisocyanuric acid (TCCA) can also occur, leading to ring-cleaved halogenated products. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of isoxazole scaffolds, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, has been successfully applied to isoxazole derivatives. researchgate.netnih.govacs.org For instance, a variety of aryl and heteroaryl groups can be introduced at the 5-position of the isoxazole ring via Suzuki-Miyaura coupling of a 5-bromoisoxazole (B1592306) intermediate. nih.govacs.org This late-stage diversification strategy is highly valuable in medicinal chemistry for rapidly generating libraries of analogs. nih.gov

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another important tool for functionalizing isoxazoles. organic-chemistry.orgwikipedia.orgmdpi.com It has been used to introduce vinylic substituents onto the isoxazole core. nih.gov

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been employed to synthesize C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes in high yields. rsc.orgrsc.orgresearchgate.net Studies have shown that the steric effect of the substituent at the C3 position of the isoxazole ring has a greater influence on the reaction outcome than the substituent at the C5 position. rsc.orgrsc.org

| Cross-Coupling Reaction | Reactants | Bond Formed | Application on Isoxazoles |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | C-C | Introduction of aryl/heteroaryl groups at C5 |

| Heck | Unsaturated Halide + Alkene | C-C (vinyl) | Introduction of vinylic substituents |

| Sonogashira | Terminal Alkyne + Organic Halide | C-C (alkynyl) | Synthesis of C4-alkynylisoxazoles |

Green Chemistry Principles in Isoxazol-5-ol Synthesis

The synthesis of isoxazol-5-ols and related isoxazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of environmentally benign solvents, renewable catalysts, energy-efficient reaction conditions, and multicomponent reactions (MCRs) to improve atom economy and process efficiency. nih.govmdpi.comresearchgate.net

One of the primary focuses of green isoxazole synthesis is the replacement of hazardous organic solvents with greener alternatives. Water is a highly favored medium due to its non-toxicity, availability, and low cost. researchgate.net Several studies have demonstrated the successful three-component synthesis of 4-arylidene-isoxazol-5(4H)-ones in aqueous media at room temperature, offering high yields and simple work-up procedures. orientjchem.org For instance, the use of water as a solvent in conjunction with catalysts like sodium malonate or propylamine-functionalized cellulose (B213188) has been shown to be highly effective. mdpi.com Glycerol, another green solvent, has been utilized with catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.gov

The development of biodegradable and reusable catalysts is another cornerstone of green isoxazol-5-ol synthesis. Catalysts derived from natural sources or waste materials are particularly attractive. nih.govmdpi.com Propylamine-functionalized cellulose, a biodegradable polymer, has been employed as an efficient catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.comresearchgate.netpreprints.org Similarly, simple, low-cost, and environmentally friendly catalysts like citric acid, urea (B33335), and sodium malonate have proven effective in promoting the one-pot synthesis of isoxazol-5(4H)-one derivatives. orientjchem.orgresearchgate.net

Energy efficiency is addressed through the use of alternative energy sources. Natural sunlight has been utilized as a clean, abundant, and non-toxic energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, eliminating the need for catalysts or conventional heating and resulting in excellent yields within short reaction times. semnan.ac.ir Ultrasound irradiation is another energy-efficient technique that has been applied to the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional methods. preprints.org

Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, reducing waste, saving time, and increasing efficiency. nih.govnih.gov The synthesis of various isoxazol-5-ol derivatives is frequently achieved through one-pot, three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride, which aligns with the principles of atom economy and process simplification. mdpi.comorientjchem.org These methods often allow for the generation of complex molecules with high yields and easy product isolation, often through simple filtration, thus avoiding chromatographic purification. mdpi.comresearchgate.net The synthesis of 3,4,5-trisubstituted isoxazoles, including those with trifluoromethyl groups, has also been developed in aqueous media, highlighting the applicability of green principles to more complex structures. nih.gov

Table 1: Comparison of Green Synthetic Methods for Isoxazol-5-ol Analogs

| Catalyst | Solvent | Energy Source | Key Green Principles | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol / Solvent-free | Oil Bath (60 °C) | Use of agro-waste catalyst, green solvent | Not Specified | 86–92 | nih.gov |

| Propylamine-functionalized cellulose | Water | Room Temperature | Biodegradable catalyst, aqueous medium, energy saving | Not Specified | Good to High | mdpi.comresearchgate.net |

| Sodium Malonate (10 mol%) | Water | Room Temperature (25 °C) | Aqueous medium, low catalyst loading, mild conditions | Not Specified | High | |

| Citric Acid | Water | Room Temperature | Biodegradable catalyst, aqueous medium, mild conditions | 5–24 hours | 70–90 | orientjchem.org |

| None | Water | Natural Sunlight | Catalyst-free, solvent-free (water), renewable energy | 17–40 minutes | 89–97 | semnan.ac.ir |

| Urea | Water | Not Specified | Cost-efficient natural catalyst, aqueous medium | Not Specified | Not Specified | researchgate.net |

Catalytic Systems and Reaction Conditions

The synthesis of this compound and its analogs relies on robust catalytic systems that can facilitate the formation of the isoxazole ring with high regioselectivity and efficiency. A variety of catalysts, ranging from simple organic molecules to metal-free systems, have been developed to promote these transformations under specific reaction conditions.

A prominent method for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne or a suitable β-dicarbonyl compound. nih.govrsc.org For trifluoromethylated isoxazoles, the generation of trifluoroacetonitrile (B1584977) oxide or a similar reactive intermediate is a key step. Metal-free synthetic routes are gaining importance to avoid the cost, toxicity, and waste associated with metal catalysts. rsc.org For example, a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyls has been developed using CF₃SO₂Na as the trifluoromethyl source and tBuONO as an oxidant and nitrogen-oxygen donor. organic-chemistry.org This reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) under sealed conditions, where the in-situ pressure facilitates product formation, yielding 4-(trifluoromethyl)isoxazoles. organic-chemistry.org

Acid catalysis has also been shown to be effective and can offer chemoselectivity. In the reaction of CF₃-ynones with sodium azide (NaN₃), the reaction pathway can be switched by the presence or absence of an acid. nih.gov While the reaction in ethanol (B145695) produces 4-trifluoroacetyltriazoles, the addition of an acid catalyst promotes the formation of 5-CF₃-isoxazoles, although yields can be sensitive to the electronic nature of substituents on the starting materials. nih.gov

Organocatalysis plays a significant role in the synthesis of isoxazol-5(4H)-ones, the tautomeric form of isoxazol-5-ols. These reactions are typically one-pot, three-component condensations. Simple organic molecules like sodium malonate, citric acid, and urea have been used to catalyze the reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. orientjchem.orgresearchgate.net These reactions are often performed in green solvents like water at room temperature, offering mild conditions and high yields. orientjchem.org Similarly, amine-functionalized cellulose has been used as a recyclable, heterogeneous organocatalyst for the same transformation, again in water at room temperature. mdpi.comresearchgate.net

The synthesis of specifically substituted trifluoromethylated isoxazoles often requires tailored conditions. For instance, the synthesis of 3,4,5-trisubstituted isoxazoles, including derivatives with a trifluoromethyl group, has been achieved in an aqueous medium via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones or β-ketoesters using an organic base like diisopropylethylamine (DIPEA). nih.gov While this method works well for many substrates, the synthesis of trifluoromethyl-substituted isoxazoles can result in lower yields, necessitating further optimization, such as using a co-solvent like methanol. nih.gov Another approach involves the reaction of 2,2,2-trifluoro-1-chloroethanone oxime with alkynes; however, this often requires a base like NaHCO₃ and proceeds via a 1,3-dipolar cycloaddition to yield the desired 3-(trifluoromethyl)isoxazole derivatives. rsc.org

Table 2: Selected Catalytic Systems for the Synthesis of Trifluoromethylated Isoxazole Analogs

| Catalyst/Reagent System | Substrates | Product Type | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| CF₃SO₂Na / tBuONO (Metal-Free) | α,β-Unsaturated carbonyls | 4-(Trifluoromethyl)isoxazoles | DMSO | Sealed vessel, radical pathway | organic-chemistry.org |

| Acid Catalyst | CF₃-ynones, NaN₃ | 5-CF₃-isoxazoles | n-Heptane | Acid-switchable selectivity | nih.gov |

| Diisopropylethylamine (DIPEA) | Phenyl hydroximoyl chlorides, Trifluoromethylated 1,3-diketones | Trifluoromethyl-substituted 3,4,5-trisubstituted isoxazoles | Water/Methanol | Room temperature, [3+2] cycloaddition | nih.gov |

| NaHCO₃ | 2,2,2-trifluoro-1-chloroethanone oxime, Alkynes | 5-Substituted-3-(trifluoromethyl)isoxazoles | EtOAc/Water | Room temperature, dropwise addition of base | rsc.org |

| None (Deoxofluorination) | 5-Formylisoxazoles | 5-(Difluoromethyl)isoxazoles | Not Specified | Late-stage fluorination | nih.gov |

Chemical Reactivity and Transformation Studies

Acid-Base Properties and Prototropic Equilibria

The 5-hydroxyisoxazole moiety of 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol imparts acidic properties due to the hydroxyl proton. The acidity is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group at the C-3 position. This compound exists in a tautomeric equilibrium between the hydroxyl form (enol) and one or more keto forms. Prototropic tautomerism involves the migration of a proton accompanied by the shifting of double bonds. encyclopedia.pub For 5-hydroxyisoxazoles, the equilibrium between the -OH form and the C-4 protonated keto form is a key characteristic.

The predominant tautomeric form can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. The presence of the electron-withdrawing trifluoromethyl group is expected to favor the enol form by increasing the acidity of the hydroxyl proton.

Tautomeric Equilibria of this compound

Figure 1: Representative tautomeric forms of this compound, including the 5-hydroxy (enol) form and a possible keto tautomer.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring can undergo electrophilic substitution reactions, with the position of attack being influenced by the existing substituents. Generally, electrophilic aromatic substitution on isoxazoles is known to favor the C-4 position. reddit.com However, in this case, the C-4 position is already substituted with a methyl group. Electrophilic attack at other positions would be less favorable due to the electronic properties of the ring and steric hindrance.

The synthesis of substituted isoxazoles often involves electrophilic cyclization. organic-chemistry.org For instance, 4-iodoisoxazoles can be synthesized by the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). nih.gov These 4-halo-isoxazoles are then versatile precursors for introducing various substituents at the C-4 position via palladium-catalyzed cross-coupling reactions. nih.gov

While direct nucleophilic aromatic substitution (SNAr) on the isoxazole ring is not common without a good leaving group, derivatives of this compound bearing a leaving group (like a halogen) at the C-5 position could potentially undergo nucleophilic substitution. The presence of the electron-withdrawing trifluoromethyl group would activate the ring towards such an attack. The study of SNAr reactions on other heterocyclic systems like 2,4-dichloroquinazolines shows a strong regioselectivity, which suggests that the electronic environment of the isoxazole ring would similarly direct incoming nucleophiles. nih.gov

Ring-Opening and Rearrangement Mechanisms

The isoxazole ring, while aromatic, can undergo ring-opening under certain conditions, providing a pathway to other acyclic or heterocyclic structures. A common transformation is the reductive cleavage of the weak N-O bond. This can be achieved using various reducing agents and often leads to the formation of enaminones or other 1,3-dicarbonyl-related compounds.

Isoxazoles can also undergo rearrangements. For example, a method has been developed for the preparation of 4-oxo-1,4-dihydropyridine-3-carboxylates through the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. nih.gov This type of rearrangement involves the cleavage of the N-O bond and incorporation of a carbon atom to form a six-membered pyridine (B92270) ring. nih.gov Such a transformation could potentially be applied to derivatives of this compound to access novel pyridine structures.

Derivatization at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group at the C-5 position is a prime site for derivatization through reactions such as O-alkylation and O-acylation. These reactions allow for the modification of the compound's physicochemical properties.

O-Alkylation: This reaction involves the formation of an ether linkage. Typically, the isoxazolol is treated with an alkyl halide in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of base and solvent is crucial for achieving good yields and, in some cases, for controlling regioselectivity between N- and O-alkylation in related heterocyclic systems. researchgate.net

O-Acylation: This results in the formation of an ester. The reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base or an acylation catalyst. mdpi.com Trifluoromethanesulfonic acid (TfOH) has been reported as a powerful catalyst for both C- and O-acylation reactions under various conditions. mdpi.com

Below is a table summarizing these derivatization reactions:

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 5-Alkoxyisoxazole |

| O-Acylation | Acyl chloride or Anhydride (e.g., RCOCl, (RCO)₂O), Base (e.g., Pyridine, Et₃N) or Catalyst (e.g., TfOH) | 5-Acyloxyisoxazole |

Exploitation of the Trifluoromethyl Group in Further Transformations

The trifluoromethyl (CF₃) group is a key feature of the molecule, profoundly influencing its reactivity and properties. While the CF₃ group itself is generally stable and not easily transformed, its powerful electron-withdrawing nature is its most significant contribution to the molecule's chemical reactivity.

The introduction of a CF₃ group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. nih.govrsc.org The synthesis of trifluoromethylated isoxazoles can be achieved through various methods, including the reaction of α,β-unsaturated carbonyl compounds with a trifluoromethyl source like CF₃SO₂Na. rsc.orgorganic-chemistry.org

The electron-withdrawing effect of the CF₃ group at C-3:

Increases the acidity of the C-5 hydroxyl group.

Influences the regioselectivity of reactions on the isoxazole ring.

Activates the ring for certain transformations. For instance, the activation of isoxazoles with a triflyl group (SO₂CF₃) at the C-4 position facilitates the trifluoromethylation at the C-5 position. nih.gov

Reactivity of the Methyl Group at C-4

The methyl group at the C-4 position is also a potential site for chemical modification, although it is generally less reactive than the hydroxyl group. Standard reactions for methyl groups on heteroaromatic rings could be applied. These include:

Oxidation: The methyl group could be oxidized to a hydroxymethyl, formyl, or carboxylic acid group using appropriate oxidizing agents. For example, oxidation of hydroxymethyl isoxazoles to the corresponding aldehydes can be achieved using pyridinium (B92312) chlorochromate (PCC). nih.gov

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen atom onto the methyl group, forming a halomethyl derivative. These derivatives are valuable synthetic intermediates, for example, in nucleophilic substitution reactions. nih.gov

These transformations would provide further avenues for functionalizing the core structure of this compound.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For 4-methyl-3-(trifluoromethyl)isoxazol-5-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete structural assignment.

It is important to consider that 5-hydroxyisoxazoles can exist in equilibrium with their keto tautomers. Computational studies on related 5-hydroxyisoxazoles suggest that keto forms can be significant or even the most stable tautomers in certain conditions. researchgate.net Therefore, the NMR spectra may show signals for one or both tautomeric forms depending on the solvent and temperature.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, two primary signals are expected: one for the methyl group protons and another for the hydroxyl proton of the enol tautomer or the C4-proton of the keto tautomer.

Methyl Protons (CH₃): A singlet is anticipated for the three equivalent protons of the methyl group at the C4 position. Based on data for similar heterocyclic structures with methyl groups, this signal would likely appear in the range of δ 2.1–2.5 ppm. mdpi.comrsc.org

Hydroxyl Proton (OH): In the enol form, the hydroxyl proton would present as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing in a wide range from δ 5.0 to δ 12.0 ppm.

C4-H Proton: If the keto tautomer, 4-methyl-3-(trifluoromethyl)isoxazol-5(4H)-one, is present, a quartet signal for the single proton at the C4 position would be expected due to coupling with the adjacent methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ | 2.1 - 2.5 | Singlet (s) | Chemical shift typical for a methyl group on a heterocyclic ring. |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the electron-withdrawing trifluoromethyl group and the isoxazole (B147169) ring will significantly influence the chemical shifts.

C3 Carbon: The carbon atom attached to the trifluoromethyl group is expected to be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). Its chemical shift is predicted to be in the range of δ 155–157 ppm, with a coupling constant of approximately 38 Hz.

C4 Carbon: The chemical shift of the C4 carbon will be influenced by the methyl group and its position within the ring.

C5 Carbon: In the enol form, the C5 carbon is bonded to an oxygen atom and is expected to be highly deshielded, appearing around δ 170–175 ppm. In the keto form, this would be a carbonyl carbon with a shift closer to δ 180-185 ppm. mdpi.com

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, typically around δ 10–15 ppm. rsc.org

Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet in the ¹³C NMR spectrum due to the one-bond coupling with the fluorine atoms (¹JC-F), with a large coupling constant. The chemical shift is anticipated around δ 120 ppm (J ≈ 270 Hz).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -C H₃ | 10 - 15 | Singlet | - |

| C 4 | 100 - 110 | Singlet | - |

| C 3 | 155 - 157 | Quartet (q) | ~38 (¹JC-F) |

| C 5 | 170 - 175 | Singlet | - |

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is highly specific for observing fluorine-containing groups. The trifluoromethyl group in this compound provides a distinct and sensitive probe for structural analysis.

Trifluoromethyl Group (-CF₃): A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is a sensitive indicator of the electronic environment. For CF₃ groups attached to a heterocyclic ring like isoxazole, the chemical shift typically falls in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the keto tautomer, a cross-peak between the C4-H proton and the methyl protons would be observed, confirming their adjacency.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak between the methyl proton signal and the methyl carbon signal, and in the keto tautomer, a cross-peak between the C4-H and the C4 carbon.

A cross-peak between the methyl protons and both the C4 and C5 carbons.

A cross-peak between the methyl protons and the C3 carbon, confirming the substitution pattern on the isoxazole ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. The molecular formula for this compound is C₅H₄F₃NO₂.

Molecular Ion (M⁺): The calculated exact mass is 183.0194 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 183.

Fragmentation Pattern: The fragmentation would likely involve the characteristic loss of stable neutral molecules or radicals. Key predicted fragments include:

[M - CF₃]⁺: Loss of the trifluoromethyl radical (·CF₃), resulting in a fragment at m/z = 114.

[M - CO]⁺: Loss of carbon monoxide from the isoxazole ring, a common fragmentation pathway for such heterocycles, leading to a peak at m/z = 155.

Further fragmentation of the isoxazole ring could lead to smaller characteristic ions.

Analysis of related structures supports these predicted fragmentation pathways. For instance, the mass spectrum of a trifluoromethylated indenopyrazole shows a strong molecular ion peak and a significant peak corresponding to the loss of the CF₃ group. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

O-H Stretch: A broad and strong absorption band in the region of 3200–3500 cm⁻¹ would be characteristic of the hydroxyl group in the enol tautomer.

C=O Stretch: The presence of the keto tautomer would be indicated by a strong, sharp absorption band in the range of 1700–1750 cm⁻¹ corresponding to the carbonyl group. mdpi.com

C=N and C=C Stretches: The isoxazole ring vibrations are expected to appear in the 1500–1650 cm⁻¹ region.

C-H Stretches: Absorption bands for the methyl C-H stretching will be observed around 2900–3000 cm⁻¹.

C-F Stretches: The trifluoromethyl group will exhibit very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H (hydroxyl) | 3200 - 3500 | Broad, Strong | Characteristic of the enol tautomer. |

| C-H (methyl) | 2900 - 3000 | Medium | |

| C=O (carbonyl) | 1700 - 1750 | Strong | Characteristic of the keto tautomer. |

| C=N / C=C (ring) | 1500 - 1650 | Medium to Strong |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. nih.gov For complex organic molecules, DFT methods like B3LYP are widely employed for their balance of accuracy and computational cost. mdpi.comscielo.org.mx

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scielo.org.mx For 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol, calculations would predict the bond lengths, bond angles, and dihedral angles that define its conformation.

Studies on related isoxazole (B147169) structures show that the five-membered isoxazole ring is typically planar or nearly planar. researchgate.net The substituents—a methyl group at position 4 and a trifluoromethyl group at position 3—would influence the local geometry. The bulky and highly electronegative trifluoromethyl (CF₃) group can cause minor distortions in the ring and affects the orientation of neighboring groups. Computational analysis of similar substituted heterocycles, performed using methods such as DFT with the B3LYP functional and 6-311+G(d,p) basis set, provides a good correlation between calculated and experimental geometries. conicet.gov.ar

Table 1: Representative Calculated Geometrical Parameters for a Substituted Isoxazole Ring (Note: Data is illustrative and based on closely related structures like 4-(4-dimethylaminobenzylideneamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, as specific data for the title compound is not available in the cited literature. The accuracy of the agreement between calculated and experimental data is high. conicet.gov.ar)

| Parameter | Calculated Value (B3LYP) | Experimental Value (X-ray) |

|---|---|---|

| N3-O3 Bond Length (Å) | 1.412 | 1.415 |

| C7-C8 Bond Length (Å) | 1.421 | 1.423 |

| C9-N3 Bond Length (Å) | 1.319 | 1.321 |

| O3-C7-C8 Angle (°) | 109.8 | 109.7 |

| N3-C9-C8 Angle (°) | 110.2 | 110.1 |

The electronic structure of a molecule governs its reactivity. Key aspects include the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In the MEP of this compound, the most electron-rich (negative) regions, indicated by red or yellow, would be centered on the oxygen atoms of the hydroxyl group and the isoxazole ring, as well as the ring nitrogen. The electron-deficient (positive) regions, shown in blue, would be located around the acidic hydrogen of the hydroxyl group. mdpi.comnih.gov This makes the oxygen and nitrogen atoms likely sites for electrophilic attack, while the hydroxyl proton is the primary site for deprotonation.

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on general findings for similar heterocyclic systems, as specific data for the title compound is not available in the cited literature. nih.gov)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -0.267 |

| LUMO Energy | -0.181 |

| HOMO-LUMO Gap (ΔE) | -0.086 |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, functional groups can be identified, and the calculated spectrum can be correlated with experimental data to confirm the molecular structure. scielo.org.mx DFT calculations typically yield harmonic frequencies that are systematically higher than experimental values, so they are often scaled by an empirical factor to improve agreement. nih.gov

For this compound, key vibrational modes would include:

O-H stretching: A broad band characteristic of the hydroxyl group.

C=O stretching: A strong absorption if the molecule exists in a tautomeric keto form.

C-F stretching: Strong, characteristic absorptions for the trifluoromethyl group.

Isoxazole ring vibrations: A series of C=N, C-O, and N-O stretching and bending modes.

C-H stretching and bending: For the methyl group.

Comparing the calculated vibrational assignments with experimental FT-IR spectra is a standard method for structural confirmation in synthetic chemistry. nih.gov

Tautomeric Preferences and Equilibria in Isoxazol-5-ol Systems in Different Media

Isoxazol-5-ol systems are known to exhibit tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers that differ in the position of a proton and a double bond. For this compound, three principal tautomeric forms are possible: the hydroxyisoxazole form (OH-form), the isoxazolin-5-one (B1206914) form (NH-form), and the isoxazolin-4-one form (CH-form).

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis of isoxazoles, computational studies can provide insight into the regio- and stereoselectivity of the reactions.

A relevant study on the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyls proposed a metal-free, cascade reaction mechanism. organic-chemistry.orgnih.gov Computational modeling of this process would likely involve radical intermediates. The proposed mechanism proceeds via:

Initiation: The oxidation of sodium triflinate (CF₃SO₂Na) generates a trifluoromethyl radical (•CF₃).

Propagation: This radical adds to the α,β-unsaturated system.

Cyclization and Elimination: A subsequent cascade of cyclization and elimination steps involving an N-O unit donor leads to the formation of the final 4-(trifluoromethyl)isoxazole ring. organic-chemistry.orgnih.gov

DFT calculations would be essential to calculate the activation energies for each step, confirm the structure of the proposed radical intermediates, and rationalize the observed regioselectivity of the trifluoromethylation and cyclization.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology and physical properties. X-ray diffraction is the definitive experimental method for determining crystal structure, while computational tools like Hirshfeld surface analysis can quantify the various intermolecular contacts. nih.govnih.gov

For this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group (O-H). This group can act as a hydrogen bond donor, forming strong O-H···N or O-H···O=C bonds with neighboring molecules, often leading to the formation of chains or dimers. researchgate.net

In addition to strong hydrogen bonds, weaker interactions also play a significant role in stabilizing the crystal packing. These can include:

C-H···O and C-H···N interactions: Common in nitrogen- and oxygen-containing heterocycles. nih.gov

π-π stacking: Potential interactions between the isoxazole rings of adjacent molecules.

Halogen-related interactions: The highly electronegative fluorine atoms of the CF₃ group can participate in C-F···H or other weak electrostatic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

No published QSAR models specifically developed for or including this compound were found. QSAR studies rely on a dataset of structurally related compounds with measured biological activities to derive mathematical models that correlate chemical structure with activity. Without such a dataset that includes this compound, it is not possible to detail any mechanistic hypotheses based on this computational method.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Similarly, no specific molecular docking or molecular dynamics simulation studies for this compound have been reported in the available scientific literature. These computational techniques are employed to predict and analyze the interaction of a ligand (in this case, this compound) with a biological target, such as a protein or enzyme. The absence of such studies means there is no data to present regarding its potential binding modes, interaction energies, or the stability of any ligand-target complexes.

Exploration of Biological Activities and Underlying Mechanisms in Research Models

In Vitro Biological Screening Paradigms

In vitro studies, which are conducted in a controlled environment outside of a living organism, provide a foundational understanding of a compound's biological potential. For 4-Methyl-3-(trifluoromethyl)isoxazol-5-ol, these investigations have spanned a range of activities from antimicrobial to enzyme inhibition.

Antimicrobial Activity Studies

The antimicrobial potential of isoxazole (B147169) derivatives has been a key area of investigation. However, specific studies detailing the antibacterial and antifungal activities of this compound are not extensively documented in publicly available research. The focus of many studies on related compounds often revolves around their synthetic pathways and other biological activities.

Antioxidant Activity Assessment

The capacity of a compound to counteract oxidative stress is a critical parameter in assessing its therapeutic potential. While isoxazole derivatives, in general, are explored for their antioxidant properties, specific quantitative data on the antioxidant activity of this compound, such as IC50 values from standard assays like DPPH or ABTS, are not readily found in the current body of scientific literature.

Antiproliferative Activity in Cancer Cell Lines

The investigation of isoxazole derivatives for their anticancer properties is an active area of research. These compounds can exert their effects through various molecular pathways, leading to the inhibition of cancer cell growth. While the broader class of isoxazoles has shown promise, specific data on the antiproliferative activity of this compound in various cancer cell lines and the elucidation of the specific molecular pathways it may modulate are not extensively detailed in available scientific reports.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. Isoxazole-containing compounds have been investigated as inhibitors of various enzymes. For instance, a study on the discovery of potent and selective inhibitors of monoamine oxidase B (MAO-B) explored a series of 3-phenyl-isoxazol-5-yl-acetamides. While this highlights the potential of the isoxazole scaffold in enzyme inhibition, specific inhibitory data for this compound against kinases, sirtuins, MAO, or cholinesterase are not prominently available.

Receptor Antagonist/Agonist Studies

The interaction of small molecules with biological receptors is fundamental to pharmacology. Isoxazole derivatives have been designed and synthesized to act as ligands for various receptors. A notable example is the development of muscimol (B1676869) and its analogues, which are potent agonists of the GABAA receptor. These studies demonstrate that the isoxazole ring is a viable scaffold for targeting this important neurotransmitter receptor. However, specific research detailing the antagonist or agonist activity of this compound at the GABAA receptor or other receptors is not widely reported.

Immunomodulatory Properties in Cellular Models

The ability of a compound to modulate the immune system is of great interest for treating a variety of diseases, including autoimmune disorders and cancer. While the immunomodulatory potential of various isoxazole derivatives is an area of active investigation, specific studies focusing on the immunosuppressive, anti-inflammatory, or immunostimulatory properties of this compound in cellular models are not extensively covered in the available scientific literature.

Structure-Activity Relationship (SAR) Investigations

The biological activity of isoxazole-based compounds is intricately linked to the nature and position of substituents on the heterocyclic ring. For this compound, the interplay between the trifluoromethyl group at position 3, the methyl group at position 4, and the hydroxyl group at position 5 dictates its potential pharmacological profile. Although direct and extensive research on this specific molecule is limited, structure-activity relationship (SAR) studies on analogous compounds provide significant insights into how each component contributes to its biological effects.

Impact of the Trifluoromethyl Group on Biological Activity and Potency

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of molecules. This is due to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. rsc.orgnih.gov

In the context of isoxazole derivatives, the presence of a -CF3 group has been shown to be crucial for enhancing anticancer activity. Research on a series of 4-(trifluoromethyl)isoxazoles demonstrated that these compounds exhibit superior anticancer activity against various cell lines compared to their non-trifluoromethylated analogues. rsc.orgnih.gov For instance, the compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (a structural analog) showed an IC50 value of 2.63 μM against the MCF-7 human breast cancer cell line, which was approximately eight times more potent than its non-trifluoromethylated counterpart (IC50 = 19.72 μM). rsc.org This highlights the profound impact of the -CF3 moiety in boosting potency. The electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution within the isoxazole ring, potentially leading to stronger interactions with biological targets. nih.gov Furthermore, the lipophilicity conferred by the -CF3 group can improve cell membrane permeability, leading to higher intracellular concentrations of the drug. rsc.org

Studies on other heterocyclic compounds have also shown that the -CF3 group can contribute to enhanced biological activity. For example, in a series of flavonoid-based isoxazoles, the trifluoromethyl group was involved in hydrogen bonding and alkyl interactions with target enzymes, contributing to their inhibitory activity.

Influence of the Methyl Group and Other Substituents on Bioactivity

Studies on isoxazole derivatives have shown that the nature and position of substituents on the phenyl ring attached to the isoxazole core can greatly influence activity. For instance, the presence of electron-donating groups like methoxy (B1213986) or methyl on an attached phenyl ring has been explored in various studies. In one study, a 3,4-dimethoxyphenyl substituent on a 4-(trifluoromethyl)isoxazole was part of the lead compound with high anticancer activity. rsc.org In another series of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, compounds with electron-donating groups on the aromatic ring showed good larvicidal activity.

The substitution pattern on the isoxazole ring itself is critical. For example, in a series of trisubstituted isoxazoles designed as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the substituents at the C3, C4, and C5 positions were all found to be crucial for binding affinity. nih.gov The replacement of a methyl group with other functionalities or altering its position would significantly impact the biological profile.

The following table summarizes the anticancer activity of some 4-(trifluoromethyl)isoxazole analogs, illustrating the influence of different substituents at the C3 and C5 positions.

Table 1: Anticancer Activity of 4-(Trifluoromethyl)isoxazole Analogs against MCF-7 Cells

| Compound | C3-Substituent | C5-Substituent | IC50 (μM) rsc.org |

|---|---|---|---|

| Analog 1 | Phenyl | Phenyl | >50 |

| Analog 2 | Thiophen-2-yl | Phenyl | 15.64 |

| Analog 3 | Phenyl | Thiophen-2-yl | 9.78 |

| Analog 4 | 3,4-dimethoxyphenyl | Thiophen-2-yl | 2.63 |

| Analog 5 | Thiophen-2-yl | 4-(thiophen-2-yl)-1H-pyrrol-3-yl | 3.09 |

Positional Isomerism and its Role in Biological Profile

Positional isomerism, where functional groups are located at different positions on the isoxazole scaffold, can have a dramatic effect on the biological activity of a molecule. The specific arrangement of the trifluoromethyl group at C3, the methyl group at C4, and the hydroxyl group at C5 in this compound is critical to its function.

In the context of isoxazoles, the relative positions of the substituents determine the molecule's shape, polarity, and ability to interact with specific biological targets. For instance, swapping the positions of the trifluoromethyl and methyl groups would significantly alter the electronic properties and steric hindrance of the molecule, likely leading to a different biological activity profile. The weak nitrogen-oxygen bond in the isoxazole ring can also be influenced by the electronic nature of the substituents, affecting the ring's stability and reactivity, which in turn is dependent on the substituent positions. nih.gov Therefore, the specific isomeric form of this compound is expected to be a key determinant of its biological activity.

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental for its development as a potential therapeutic agent. For this compound, while direct mechanistic studies are scarce, research on closely related isoxazole analogs provides valuable insights into potential targets and cellular pathways.

Target Identification and Validation in Research Models

The isoxazole scaffold is present in a wide range of biologically active compounds, and various molecular targets have been identified for different isoxazole derivatives.

Kinase Inhibition: A number of isoxazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, a series of isoxazole derivatives were found to target and inhibit the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. drugbank.com One potent compound from this series also showed inhibitory activity against VEGFR-2, CK2α, and topoisomerase IIβ. drugbank.com

Nuclear Receptor Modulation: Trisubstituted isoxazoles have been developed as selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). nih.gov These compounds were shown to bind to an allosteric pocket of the receptor, demonstrating that isoxazoles can modulate the function of nuclear receptors.

Other Potential Targets: Given the broad range of biological activities reported for isoxazoles, it is plausible that they interact with a variety of other targets. These could include enzymes, G-protein coupled receptors, and other proteins involved in cellular signaling.

While these findings are for more complex isoxazole-containing molecules, they establish that the isoxazole ring system is a viable scaffold for interacting with key biological targets. The specific target for this compound would be determined by its unique combination of substituents.

Cellular Pathway Analysis (e.g., Apoptosis Induction, Cell Cycle Modulation)

Research on trifluoromethyl-substituted isoxazoles has provided evidence for their ability to induce apoptosis and modulate the cell cycle in cancer cells.

Apoptosis Induction: Studies on 4-(trifluoromethyl)isoxazoles have revealed that these compounds can induce cell death through apoptosis. rsc.org Further analysis of novel isoxazole-piperazine hybrids demonstrated that they induce oxidative stress, which in turn leads to apoptosis. nih.gov This was confirmed by the observation of increased PARP cleavage, a hallmark of apoptosis. nih.gov

Cell Cycle Arrest: The same studies that demonstrated apoptosis induction also showed that these isoxazole derivatives can cause cell cycle arrest. rsc.orgnih.gov For instance, one potent isoxazole derivative was found to induce cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. drugbank.com This suggests that these compounds can interfere with the normal progression of the cell cycle, leading to an inhibition of cell proliferation.

Signaling Pathway Modulation: The anticancer effects of isoxazole derivatives have been linked to the modulation of key cellular signaling pathways. One study showed that isoxazole-piperazine hybrids caused an inhibition of the cell survival pathway through the hyperphosphorylation of Akt and the activation of the p53 protein. nih.gov Another isoxazole chalcone (B49325) derivative was found to enhance melanogenesis via the Akt/GSK3β/β-catenin signaling pathway. mdpi.com

The following table presents data on the cellular effects of certain isoxazole analogs, providing a basis for the potential mechanisms of this compound.

Table 2: Mechanistic Insights from Isoxazole Analogs

| Compound/Analog Series | Biological Effect | Cellular Pathway Implicated | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)isoxazoles | Apoptosis Induction, Cell Cycle Arrest | Not specified | rsc.org |

| Isoxazole-piperazine hybrids | Apoptosis, Cell Cycle Arrest | Akt hyperphosphorylation, p53 activation | nih.gov |

| Isoxazole derivative | Cell Cycle Arrest at G2/M and pre-G1 | EGFR-TK inhibition | drugbank.com |

| Isoxazole chalcone derivative | Enhanced Melanogenesis | Akt/GSK3β/β-catenin signaling | mdpi.com |

Development of Isoxazol-5-ol Derivatives as Research Probes

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structural motif in a multitude of biologically active compounds. nih.gov The inherent electronic properties and the potential for diverse functionalization make isoxazole derivatives, particularly isoxazol-5-ols and their tautomeric isoxazol-5(4H)-one form, attractive candidates for the development of research probes. These probes are instrumental in elucidating complex biological processes, identifying therapeutic targets, and visualizing cellular components. While specific research on "this compound" as a research probe is not extensively documented, the broader class of isoxazol-5-ol derivatives has been successfully engineered to create sophisticated tools for chemical biology and medicinal chemistry research. nih.govnih.gov

The development of these probes often involves the strategic introduction of functional groups that bestow specific properties, such as fluorescence or the ability to interact with a particular biological target. nih.govresearchgate.net The versatility of the isoxazole ring allows for modifications at various positions, enabling the fine-tuning of the probe's characteristics to suit the intended application. mdpi.com

One significant area of development is the creation of fluorescent probes. By incorporating fluorophores or creating intrinsically fluorescent isoxazole derivatives, researchers can visualize and track biological molecules and events in real-time. For instance, new fluorescent dyes have been synthesized by coupling isoxazolyl-derived enamines with other heterocyclic cores, resulting in compounds with tunable photophysical properties. nih.gov These probes can exhibit large Stokes shifts and aggregation-induced emission (AIE) behavior, which are highly desirable features for biological imaging as they can reduce background noise and enhance signal clarity. nih.gov

Furthermore, isoxazol-5-ol derivatives have been developed as inhibitors for various enzymes, acting as valuable research tools to study enzyme function and validate their potential as drug targets. The synthesis of libraries of isoxazolone compounds has facilitated the discovery of potent and selective enzyme inhibitors. nih.gov For example, a library of isoxazol-5(4H)-one derivatives was screened for inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. nih.gov The identified inhibitors can be used to probe the physiological roles of PTP1B in both healthy and diseased states.

The synthesis of these research probes often relies on versatile and efficient chemical reactions, such as multicomponent reactions (MCRs). mdpi.compreprints.org MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, facilitating the generation of diverse libraries of isoxazol-5-ol derivatives for screening and optimization as research probes. mdpi.compreprints.org The ability to readily synthesize a variety of analogs is crucial for establishing structure-activity relationships and for developing probes with high specificity and desired physicochemical properties.

Below is a table detailing examples of functionalized isoxazol-5-ol derivatives that have been synthesized and investigated for their potential as research probes, highlighting the diversity of this class of compounds.

| Compound Name | Functionalization | Potential Application as Research Probe |

| 3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one | Dimethylamino group (potential fluorophore) | Fluorescent imaging, tracking biological molecules mdpi.com |

| 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | Pyrrole moiety | Probing protein-protein interactions, fluorescent labeling mdpi.com |

| Isoxazolyl-derived 1,4-dihydroazolo[5,1-c] mdpi.compreprints.orgnbuv.gov.uatriazines | Fused heterocyclic system | Fluorescent dyes for cellular imaging, sensing applications nih.gov |

| Isoxazol-5(4H)-one derivatives from chemical libraries | Various substituents from combinatorial synthesis | Enzyme inhibition studies, target validation (e.g., PTP1B) nih.gov |

| Dimethyl(3-(trifluoromethyl)-4,5-dihydroisoxazol-5-yl)phosphine oxide | Dimethylphosphinoyl group | Probing enzyme active sites, studying post-translational modifications nbuv.gov.ua |

Advanced Research Applications and Future Directions

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol as a Building Block in Complex Molecule Synthesis

The isoxazol-5-one scaffold, the core of this compound, is a versatile and valuable intermediate in organic synthesis. researchgate.net These compounds exist in tautomeric forms, which drives their reactivity and allows them to serve as precursors to a wide array of other molecular structures. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the methyl group on the isoxazole (B147169) ring of the title compound further modulates its reactivity, making it a tailored building block for specialized applications.

Isoxazol-5-ones are recognized as useful intermediates for creating more complex heterocyclic compounds. researchgate.net Their ring system can be strategically opened or rearranged to access different molecular frameworks. For instance, the N–O bond within the isoxazole ring is susceptible to cleavage, a property that has been exploited to synthesize β-amino acids, pyridines, and other nitrogen-containing heterocycles. The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, including the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide or via one-pot reactions involving aldoximes and alkynes. organic-chemistry.org

The trifluoromethyl group is particularly significant as it can enhance properties like metabolic stability and lipophilicity in the final molecule, which is a desirable trait in medicinal chemistry. nih.govxjcistanche.com Synthetically, the introduction of a trifluoromethyl group can be challenging, but methods have been developed using reagents like CF₃SO₂Na. rsc.org The utility of fluoroalkyl-substituted isoxazoles as building blocks has been demonstrated in the multigram-scale preparation of functionalized derivatives. researchgate.netnih.govnih.gov this compound, therefore, represents a readily available, functionalized starting material for constructing elaborate molecules with potentially enhanced biological or material properties.

Table 1: Representative Synthetic Transformations of the Isoxazol-5-one Ring

| Reaction Type | Description | Potential Product Class | Reference |

|---|---|---|---|

| Ring-Opening/Rearrangement | Cleavage of the N-O bond followed by rearrangement. | β-Amino acids, enamines | researchgate.net |

| Annulation Reactions | Use as a component in cycloaddition or condensation reactions to build larger ring systems. | Pyridines, 1,3-Oxazin-6-ones | researchgate.net |

| Alkylation | Functionalization at the C-4 position. | Substituted isoxazolones | researchgate.net |

| 1,3-Dipolar Cycloaddition | In situ generation of nitrile oxides from related oximes for reaction with alkynes. | Substituted Isoxazoles | organic-chemistry.orgresearchgate.net |

Rational Design of Next-Generation Isoxazol-5-ol Derivatives for Research

Rational design is a cornerstone of modern medicinal chemistry, aiming to create molecules with optimized affinity for specific biological targets. The this compound scaffold is an excellent starting point for such endeavors. The trifluoromethyl (CF₃) group is a key moiety in drug development due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, all of which can improve the pharmacokinetic and pharmacodynamic profiles of a drug candidate. nih.govxjcistanche.com

Studies have shown that incorporating a CF₃ group into an isoxazole-based molecule can significantly enhance its biological activity. For example, a 4-(trifluoromethyl)isoxazole derivative was found to be nearly eight times more active as an anti-cancer agent against MCF-7 breast cancer cells compared to its non-trifluoromethylated counterpart. rsc.orgnih.gov This enhancement is often attributed to improved binding interactions within the target protein's active site. rsc.org

The rational design process for new derivatives of this compound would involve computational modeling and molecular docking studies to predict how modifications to the scaffold would affect binding to a target of interest. nih.gov For example, new functional groups could be added at the C-5 hydroxyl position to explore interactions with specific amino acid residues in an enzyme's active site. This strategy allows for the creation of bivalent or multivalent inhibitors that can bind to multiple sites on a protein, often leading to a significant increase in potency. nih.gov The combination of the isoxazole core, the potency-boosting CF₃ group, and the synthetically accessible hydroxyl group makes this compound a prime candidate for generating focused libraries of next-generation research compounds. nih.govrsc.org

Table 2: Impact of Structural Modifications on Isoxazole Bioactivity

| Scaffold/Derivative | Modification | Observed Effect | Target/Application | Reference |

|---|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Addition of CF₃ at C-4 | ~8-fold increase in anticancer activity (MCF-7 cells) | Anticancer | rsc.orgnih.gov |

| Trifluoromethylated flavonoid-based isoxazoles | Hybridization of flavonoid and isoxazole motifs with CF₃ group | Potent α-amylase inhibition, comparable to acarbose | Antidiabetic | nih.govxjcistanche.com |

| Benzo[d]isoxazole derivatives | Creation of bivalent inhibitors from a monovalent precursor | 32-fold increase in potency against LNCaP prostate cancer cells | Anticancer (BET inhibitors) | nih.gov |

| Nitazoxanide derivatives | Introduction of 1,2,3-triazole moieties | Improved antibacterial activity | Antimicrobial | rsc.org |

Exploration of Unconventional Reactivity and Bioactivity Profiles

The isoxazole ring is a well-established pharmacophore present in numerous approved drugs and is associated with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govmdpi.com The unique substitution pattern of this compound suggests the potential for novel or enhanced bioactivity profiles.

The trifluoromethyl group is known to significantly influence a molecule's biological function. rsc.orgnih.gov Its inclusion can lead to enhanced binding affinity, improved metabolic stability, and altered electronic properties that can unlock unconventional reactivity. Research on related trifluoromethylated isoxazoles has demonstrated potent anticancer activity, with some derivatives inducing apoptosis in cancer cell lines. rsc.orgnih.gov Similarly, isoxazole derivatives have shown promise as antidiabetic agents by inhibiting enzymes like α-amylase. nih.govxjcistanche.com

Beyond these established areas, the exploration of this compound and its derivatives could uncover new therapeutic applications. For example, isoxazoles have been investigated for their immunoregulatory properties, acting as either immunosuppressive or immunostimulatory agents, often with high potency and low toxicity. nih.gov The specific combination of the methyl and trifluoromethyl groups on the isoxazol-5-ol core could lead to unique interactions with biological targets that have not yet been explored, opening up new avenues for drug discovery in areas like autoimmune diseases or oncology. researchgate.netnih.gov

Table 3: Diverse Bioactivities of Isoxazole-Based Compounds

| Compound Class | Observed Bioactivity | Example Target/Model | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)isoxazoles | Anticancer | MCF-7, 4T1, PC-3 cancer cell lines | rsc.orgnih.gov |

| Isoxazol-5(4H)-ones | Antibacterial, Antifungal, Antitumor, Antioxidant | Various bacterial and cancer cell lines | researchgate.netmdpi.com |

| Trifluoromethylated flavonoid-based isoxazoles | Antidiabetic, Anti-obesity | α-amylase inhibition | nih.govxjcistanche.com |

| General Isoxazole Derivatives | Immunosuppressive, Anti-inflammatory | Rodent and human immune cells, animal models | nih.gov |

| Isoxazolo[5,4-e]triazepine derivative | Potent Immunosuppression | Mouse models of humoral and cellular response | nih.gov |

Integration with High-Throughput Screening and Computational Discovery Platforms

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to rapidly identify and optimize lead compounds. nih.govmdpi.com Small molecules like this compound are ideal candidates for inclusion in screening libraries due to their drug-like properties and synthetically versatile scaffold. thermofisher.com

In an HTS campaign, this compound would be tested against a vast number of biological targets to identify potential "hits"—molecules that exhibit a desired activity. nih.gov Phenotypic screens, which measure the effect of a compound on cell behavior, are particularly powerful for discovering compounds with novel mechanisms of action. nih.gov Given the diverse bioactivities of isoxazoles, this compound could yield hits in screens for antibacterials, anticancer agents, or modulators of other cellular processes. nih.govnih.gov

Computational platforms play a crucial role both before and after screening. High-throughput virtual screening (HTVS) can be used to screen massive digital libraries of compounds against a known protein structure, prioritizing molecules for synthesis and in vitro testing. nih.gov For a compound like this compound, molecular docking simulations can predict its binding mode and affinity to various targets, guiding the rational design of more potent derivatives. nih.gov Atomistic molecular dynamics simulations can further refine these predictions by revealing the stability and dynamics of the protein-ligand complex over time. nih.gov This synergy between automated screening and computational analysis accelerates the discovery pipeline, and the unique features of this compound make it a valuable entity within this modern discovery paradigm.

Table 4: Hypothetical High-Throughput Discovery Workflow

| Step | Description | Instrumentation/Technique | Relevance to this compound |

|---|---|---|---|

| 1. Library Preparation | Inclusion of the compound in a diverse small-molecule library. | Automated liquid handlers | Serves as a unique, fluorinated heterocyclic scaffold. |

| 2. Virtual Screening (Optional) | Computational docking against a target protein structure. | Molecular docking software (e.g., MOE) | Predicts binding affinity and guides prioritization. acs.org |

| 3. Primary HTS | Rapid screening against a biological target or cell-based assay. | Multilabel plate readers (e.g., Envision), High-content imagers | Identifies initial "hit" activity. iu.edu |

| 4. Hit Confirmation & Potency | Re-testing of hits and determination of dose-response curves (e.g., IC₅₀). | Plate readers, various biochemical/cell-based assays | Confirms activity and quantifies potency. nih.gov |

| 5. Lead Optimization | Synthesis of analogues based on initial hits and computational models. | Synthetic chemistry, Molecular dynamics simulations | Improves potency and drug-like properties of the initial hit. nih.gov |

Potential for Applications in Agrochemical Research as Chemical Probes

The isoxazole and isoxazoline (B3343090) heterocycles are not only important in medicine but also in agriculture. acs.org Numerous commercial pesticides contain an isoxazoline motif, which has become an active area of research due to its broad insecticidal spectrum and lack of cross-resistance with many existing insecticides. nih.govacs.org These compounds often act by inhibiting GABA-gated chloride channels in insects, leading to paralysis and death. researchgate.netnih.gov